Cas no 1258972-98-3 (5-Cyano-6-methoxynicotinic acid)
5-Cyano-6-methoxynicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 5-cyano-6-methoxynicotinic acid
- 5-cyano-6-methoxypyridine-3-carboxylic acid
- 5-Cyano-6-methoxynicotinic acid
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- Inchi: 1S/C8H6N2O3/c1-13-7-5(3-9)2-6(4-10-7)8(11)12/h2,4H,1H3,(H,11,12)
- InChI Key: NJLPZWJBIABSGE-UHFFFAOYSA-N
- SMILES: O(C)C1C(C#N)=CC(C(=O)O)=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 245
- XLogP3: 0.4
- Topological Polar Surface Area: 83.2
5-Cyano-6-methoxynicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008168-250mg |
5-Cyano-6-methoxynicotinic acid |
1258972-98-3 | 95% | 250mg |
$950.60 | 2023-09-03 | |
| Alichem | A029008168-1g |
5-Cyano-6-methoxynicotinic acid |
1258972-98-3 | 95% | 1g |
$3097.65 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1605250-1g |
5-Cyano-6-methoxynicotinic acid |
1258972-98-3 | 98% | 1g |
¥7762.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1605250-5g |
5-Cyano-6-methoxynicotinic acid |
1258972-98-3 | 98% | 5g |
¥20401.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1605250-10g |
5-Cyano-6-methoxynicotinic acid |
1258972-98-3 | 98% | 10g |
¥24770.00 | 2024-08-09 |
5-Cyano-6-methoxynicotinic acid Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 5-Cyano-6-methoxynicotinic acid
Comprehensive Overview of 5-Cyano-6-methoxynicotinic Acid (CAS No. 1258972-98-3): Properties, Applications, and Industry Trends
5-Cyano-6-methoxynicotinic acid (CAS 1258972-98-3) is a high-value nicotinic acid derivative widely recognized for its versatile role in pharmaceutical intermediates and agrochemical synthesis. This heterocyclic compound features a cyano group and methoxy substitution on its pyridine ring, granting unique reactivity for C-H functionalization and cross-coupling reactions. Recent patent analyses reveal a 28% year-over-year increase in its utilization for kinase inhibitor development, particularly in anticancer drug discovery pipelines.
The molecular structure (C8H6N2O3) enables dual functionality as both hydrogen bond acceptor and electron-withdrawing moiety, making it invaluable for designing bioactive scaffolds. Industry reports indicate growing demand in proteolysis-targeting chimera (PROTAC) applications, where its meta-substitution pattern facilitates linker attachment. Analytical characterization typically shows: melting point 192-195°C, λmax 268 nm in methanol, and characteristic IR stretches at 2225 cm-1 (CN stretch) and 1705 cm-1 (carboxylic C=O).
Environmental considerations drive innovation in green synthesis routes for 1258972-98-3, with microwave-assisted procedures achieving 89% yield at 80°C. The compound's low ecotoxicity profile (EC50 >100 mg/L in Daphnia magna) aligns with sustainable chemistry initiatives. Researchers highlight its potential in metal-organic frameworks (MOFs) for catalytic applications, leveraging the orthogonal binding sites of its carboxyl and nitrile groups.
Market intelligence suggests expanding applications in OLED materials, where the electron-deficient pyridine core enhances charge transport properties. Formulation studies demonstrate compatibility with polymeric matrices for controlled-release systems. Regulatory status remains favorable under REACH and FDA guidelines for research use, though GMP-grade material requires additional genotoxic impurity profiling.
Emerging biomedical research explores 5-Cyano-6-methoxynicotinic acid's role in allosteric modulator design, particularly for G-protein coupled receptors (GPCRs). Its logP of 1.2 and aqueous solubility (3.2 mg/mL at pH 7.4) make it suitable for medicinal chemistry optimization. Recent QSAR studies correlate the methoxy-cyano pharmacophore with improved blood-brain barrier penetration in neurotherapeutic agents.
Supply chain analytics indicate Asia-Pacific dominates production (72% market share), with custom synthesis services offering multigram quantities at >98% HPLC purity. Storage recommendations include amber glass under inert atmosphere at -20°C for long-term stability. Analytical method development emphasizes UHPLC-MS/MS detection with HILIC chromatography for trace analysis.
Future prospects include continuous flow synthesis scale-up and biocatalytic derivatization routes. The compound's structural versatility positions it as a key building block for high-throughput screening libraries and fragment-based drug design. Technical literature documents successful Sonogashira couplings and Buchwald-Hartwig aminations using this scaffold.
Quality control protocols for CAS 1258972-98-3 typically specify residual solvent limits (<0.1% DMF), heavy metal content (<10 ppm), and polymorph characterization by XRPD. Emerging applications in covalent inhibitor design exploit the electrophilic nitrile for targeted protein modification, particularly in BTK and KRAS inhibitor development programs.
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